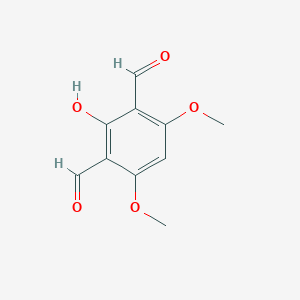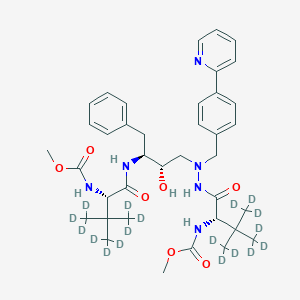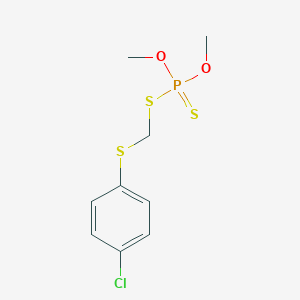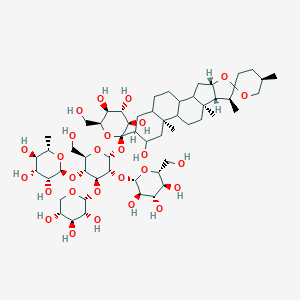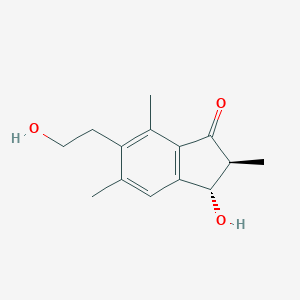
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is a chemical compound used in scientific research. It is also known as MTP and is a yellowish-white powder. This compound has gained attention due to its potential applications in various fields, including medicine and agriculture.
Mechanism Of Action
The mechanism of action of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is not fully understood. However, it is believed to inhibit bacterial and fungal growth by disrupting the cell membrane and interfering with cell wall synthesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one have not been extensively studied. However, it has been found to exhibit low toxicity and has been used in various in vitro experiments.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one in lab experiments is its low toxicity. This makes it a suitable compound for use in various in vitro experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one. One direction is to further investigate its antibacterial and antifungal properties and to identify the specific mechanisms by which it inhibits bacterial and fungal growth. Another direction is to explore its potential applications in medicine, such as in the development of new antibiotics. Additionally, its potential use in agriculture as a pesticide or fungicide could also be explored.
Synthesis Methods
The synthesis of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one involves the reaction between 2-thioxooxazolidin-3-ylacetic acid and isobutyryl chloride in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Scientific Research Applications
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one has been used in various scientific research studies. It has been found to exhibit antibacterial and antifungal properties and has been used to study the mechanism of action of these properties. It has also been used in the synthesis of other compounds with potential biological activity.
properties
CAS RN |
137578-87-1 |
|---|---|
Product Name |
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one |
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-methyl-1-(2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)6(9)8-3-4-10-7(8)11/h5H,3-4H2,1-2H3 |
InChI Key |
LWWHXJUPMFYMET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCOC1=S |
Canonical SMILES |
CC(C)C(=O)N1CCOC1=S |
synonyms |
2-Oxazolidinethione, 3-(2-methyl-1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





